molecular formula C11H9FN2 B14126178 Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- CAS No. 824967-90-0

Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-

Cat. No.: B14126178
CAS No.: 824967-90-0
M. Wt: 188.20 g/mol
InChI Key: ZFYFDSFGHXQFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-(pyridin-2-ylmethyl)pyridine is a fluorinated heterocyclic compound. The presence of fluorine in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated counterparts

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-6-(pyridin-2-ylmethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the pyridin-2-ylmethyl group.

Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are designed to achieve high yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(pyridin-2-ylmethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles due to the electron-withdrawing nature of the fluorine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the nitrogen atoms.

Scientific Research Applications

2-Fluoro-6-(pyridin-2-ylmethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-6-(pyridin-2-ylmethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-6-(pyridin-2-ylmethyl)pyridine is unique due to the presence of both fluorine and a pyridin-2-ylmethyl group, which imparts distinct electronic and steric properties. These features make it particularly valuable in medicinal chemistry and agrochemical research, where specific interactions with biological targets are crucial .

Properties

CAS No.

824967-90-0

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

2-fluoro-6-(pyridin-2-ylmethyl)pyridine

InChI

InChI=1S/C11H9FN2/c12-11-6-3-5-10(14-11)8-9-4-1-2-7-13-9/h1-7H,8H2

InChI Key

ZFYFDSFGHXQFCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC2=NC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.